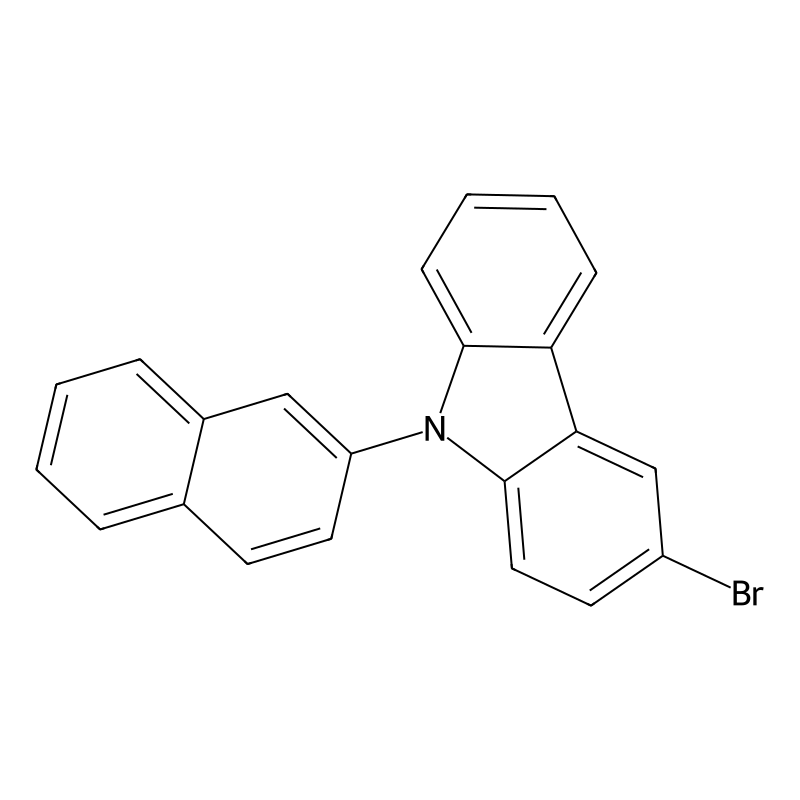

3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Light-Emitting Diodes (OLEDs)

Scientific Field: Materials Science and Engineering

Application Summary: “3-Bromo-9-(naphthalen-2-yl)-9H-carbazole” is utilized in the synthesis of new dopant materials for blue fluorescent OLEDs. These materials are crucial for developing high-performance displays and lighting systems.

Methods and Procedures: The compound is used in an amination reaction to create new spirobenzoanthracene-type dopant materials. These materials are then incorporated into OLED devices to evaluate their electroluminescence characteristics.

Results: Devices using these materials exhibit a blue emission band with a full width at half maximum of 50 nm and a peak at 472 nm.

Application in Blue Fluorescent Materials

Scientific Field: Organic Chemistry and Photophysics

Application Summary: The compound serves as a precursor in the design and synthesis of novel anthracene derivatives, which are used as blue fluorescent emissive materials.

Methods and Procedures: Diverse aromatic groups are induced at the C-2 position of anthracene derivatives, and their physical properties are studied through UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry.

3-Bromo-9-(naphthalen-2-yl)-9H-carbazole has the chemical formula C22H14BrN and a molecular weight of 366.26 g/mol. It is characterized by a carbazole core substituted with a bromine atom and a naphthalene ring. This compound is part of the larger family of carbazoles, which are known for their diverse applications in organic electronics and pharmaceuticals .

The synthesis of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole typically involves bromination reactions. One common method utilizes N-bromosuccinimide as a brominating agent in tetrahydrofuran at room temperature over an extended period (approximately 20 hours), yielding significant amounts of the desired product . Another synthesis route involves dissolving 9-(1-naphthyl)-9H-carbazole in a solvent mixture and stirring under controlled conditions, achieving high yields.

While specific studies on the biological activity of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole remain limited, compounds within the carbazole family often exhibit various pharmacological effects, including anti-cancer properties and interactions with different biological pathways. The unique structure of this compound suggests potential for bioactivity, but further research is necessary to elucidate its specific mechanisms of action.

Synthesis methods for 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole include:

- Bromination: Using N-bromosuccinimide in tetrahydrofuran.

- Solvent Mixture Method: Dissolving 9-(1-naphthyl)-9H-carbazole in toluene and ethyl acetate, followed by stirring under ambient conditions for an extended period .

These methods highlight the versatility in synthesizing this compound while achieving high yields.

3-Bromo-9-(naphthalen-2-yl)-9H-carbazole has potential applications in:

- Organic Electronics: It may serve as a material in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its electronic properties.

- Pharmaceuticals: Its structural features could be explored for developing new therapeutic agents.

Several compounds share structural similarities with 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole. A comparison highlights its unique aspects:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 9-(1-Naphthyl)-9H-Carbazole | C18H13N | Lacks bromine substitution |

| 3-Bromo-9-(naphthalen-1-yl)-9H-Carbazole | C22H14BrN | Different naphthalene substitution |

| 9-(4-Bromophenyl)-9H-Carbazole | C18H12BrN | Substituted with bromophenyl instead of naphthalene |

| 3-Bromo-Carbazole | C13H8BrN | Simpler structure without naphthalene moiety |

The presence of the bromine atom and the specific naphthalene substitution pattern in 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole contributes to its distinct electronic properties and potential biological activities compared to its analogs.

3-Bromo-9-(naphthalen-2-yl)-9H-carbazole (CAS 934545-80-9) is a substituted carbazole with a molecular formula of $$ \text{C}{22}\text{H}{14}\text{BrN} $$ and a molecular weight of 372.26 g/mol. Its structure comprises a carbazole core (a tricyclic aromatic system with a nitrogen atom) substituted at the 3-position with a bromine atom and at the 9-position with a naphthalen-2-yl group. The naphthalene substituent enhances conjugation and π-electron delocalization, while the bromine atom facilitates further functionalization via cross-coupling reactions.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-Bromo-9-naphthalen-2-ylcarbazole | |

| InChI Key | MBGUQKKYEOAENA-UHFFFAOYSA-N | |

| Melting Point | 131.0–135.0°C | |

| Boiling Point (Predicted) | 545.2°C | |

| Density (Predicted) | 1.39 g/cm³ |

Key structural motifs include:

- Carbazole Core: A planar, electron-rich system enabling charge transport.

- Naphthalen-2-yl Group: Introduces extended conjugation and steric effects.

- Bromine Substituent: A reactive site for Suzuki, Ullmann, or Buchwald-Hartwig couplings.

Historical Context in Carbazole Derivative Research

Carbazole derivatives have been studied for over a century, with early syntheses involving Borsche-Drechsel cyclization and Bucherer carbazole synthesis. The development of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole reflects advances in:

- Directed Bromination: Selective introduction of bromine at the 3-position of carbazole derivatives.

- Naphthalene Functionalization: Exploiting naphthalene’s aromaticity to modulate electronic properties.

- Material-Driven Synthesis: Tailoring substituents for optoelectronic applications, such as OLEDs and microporous polymers.

Historical milestones include:

- 1900s: Synthesis of carbazole via coal tar distillation and cyclization reactions.

- 2000s: Emergence of carbazole-based polymers for optoelectronics and gas storage.

- 2010s: Targeted bromination methods enabling precise functionalization of carbazole cores.

Significance in Organic Materials Chemistry

This compound’s significance lies in its dual role as a synthetic intermediate and material precursor:

- Optoelectronic Materials: The bromine substituent enables coupling reactions to form conjugated polymers or small-molecule dopants for OLEDs.

- Microporous Polymers: The naphthalene group contributes to rigid, porous networks for CO$$_2$$ adsorption.

- Pharmaceutical Intermediates: Carbazole derivatives exhibit bioactivity, though this compound’s direct applications remain underexplored.

The synthesis of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodological approaches to achieve the desired substitution pattern and structural complexity [1]. This compound features both a brominated carbazole core and a naphthalene substituent at the nitrogen position, necessitating careful consideration of synthetic strategy and reaction conditions [2]. The molecular formula C₂₂H₁₄BrN indicates a molecular weight of 372.26 grams per mole, making it a substantial aromatic heterocycle with potential applications in materials science and medicinal chemistry [1].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and reliable methods for constructing carbon-nitrogen bonds in carbazole synthesis [2] [3]. These methodologies offer exceptional functional group tolerance and can be performed under relatively mild conditions compared to traditional synthetic approaches [4]. The palladium-catalyzed formation of carbazoles involves selective intramolecular functionalization of arene carbon-hydrogen bonds and the formation of new arene carbon-nitrogen bonds [2].

| Method | Catalyst System | Temperature (°C) | Solvent | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂/L (L = biarylphosphine) | 100-120 | Toluene/DMF | 70-95 | [3] [5] |

| Buchwald-Hartwig Amination (modified) | Pd(PPh₃)₄/NaH | 100 | Toluene | 71 | [6] |

| Ullmann-Type Coupling | Cu₂O/N,N′-bis(thiophene-2-ylmethyl)oxalamide | 140 | DMSO/MeCN | 65-85 | [7] |

| Solid-State C-N Coupling | Pd(OAc)₂/t-Bu₃P/1,5-cod | Room temperature with heating | Solvent-free | 43-94 | [8] |

| Oxidative C-H Amination | Pd(OAc)₂/Cu(OAc)₂ | Ambient | Toluene | 80-95 | [9] [10] |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination represents the most widely employed palladium-catalyzed method for carbon-nitrogen bond formation in carbazole synthesis [3] [5]. This reaction involves the palladium-catalyzed coupling of amines with aryl halides, proceeding through a well-established catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination steps [3]. The mechanism begins with the reduction of palladium(II) to palladium(0) by amines containing alpha-hydrogen or additional ligands [3].

The catalytic cycle proceeds through oxidative addition of the aryl halide to the palladium(0) center, forming a palladium(II) complex [3]. Subsequently, the amine substrate attacks the palladium center, substituting one halide under basic conditions [3]. The final step involves reductive elimination, yielding the desired carbon-nitrogen bond and regenerating the palladium(0) catalyst [3]. The choice of ligand system is crucial for achieving high yields and selectivity, with biarylphosphine ligands demonstrating superior performance in carbazole synthesis [3].

For the synthesis of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole, the Buchwald-Hartwig amination would involve coupling 3-bromo-9H-carbazole with 2-bromonaphthalene under optimized conditions [6] [11]. The reaction typically employs palladium(II) acetate as the catalyst precursor, combined with appropriate phosphine ligands and inorganic bases such as potassium carbonate or cesium carbonate [2]. Reaction temperatures of 100-120°C in polar aprotic solvents like dimethylformamide or toluene provide optimal conditions for this transformation [3] [5].

The substrate scope of Buchwald-Hartwig amination includes both electron-rich and electron-deficient aryl halides, making it suitable for the construction of diversely substituted carbazole derivatives [4]. The presence of the bromine substituent at the 3-position of the carbazole ring should not interfere with the nitrogen alkylation reaction, as the brominated position remains intact during the coupling process [11]. Recent mechanochemical approaches have demonstrated that solid-state Buchwald-Hartwig amination can be performed without organic solvents, offering environmental advantages and improved yields for challenging substrates [8].

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions provide an alternative approach to palladium-catalyzed methods, utilizing copper catalysts for carbon-nitrogen bond formation [7] [12]. These reactions offer several advantages, including lower catalyst costs and tolerance for a broader range of functional groups [7]. The copper-catalyzed Ullmann-type cross-coupling of carbazole with aryl halides has been developed using specialized ligand systems to enhance reactivity and selectivity [7].

A particularly effective system employs cuprous oxide (Cu₂O) as the catalyst with N,N′-bis(thiophene-2-ylmethyl)oxalamide as the supporting ligand [7]. The reaction proceeds at 140°C with cesium carbonate as the base in a mixed solvent system of dimethyl sulfoxide and acetonitrile [7]. This methodology affords N-arylcarbazole products in good to excellent yields, typically ranging from 65-85% [7]. The presence of both heteroaromatic ring and amide structures in the ligand system is crucial for achieving high efficiency [7].

The mechanism of copper-catalyzed Ullmann coupling involves the formation of a copper-nitrogen bond through coordination of the carbazole nitrogen to the copper center [7]. This is followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the desired carbon-nitrogen bond [12]. The reaction conditions are generally more forcing than those required for palladium-catalyzed processes, but the lower cost of copper catalysts makes this approach attractive for large-scale synthesis [7].

For 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole synthesis, the Ullmann coupling approach would involve treating 3-bromo-9H-carbazole with 2-halonaphthalene derivatives under the optimized copper-catalyzed conditions [7]. The method demonstrates excellent functional group tolerance, accommodating both electron-withdrawing and electron-donating substituents on the aromatic rings [7]. The reaction can be scaled up efficiently, and the copper catalyst can be recovered and reused multiple times without significant loss of activity [7].

Direct Bromination Techniques

Direct bromination of carbazole derivatives represents a fundamental approach for introducing halogen functionality at specific positions of the aromatic system [13] [14]. The regioselective bromination of carbazoles can be achieved through various methodologies, each offering distinct advantages in terms of selectivity, reaction conditions, and substrate scope [14] [15]. The electronic properties of the carbazole nucleus significantly influence the regioselectivity of bromination reactions [13].

| Brominating Agent | Conditions | Selectivity | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide/H₂SO₄ | Electrophilic aromatic substitution | 2,7-dibromo (major) | Room temperature | Good | [16] [17] |

| Br₂/FeBr₃ | Lewis acid catalysis | General aromatic bromination | 0-25 | Variable | [18] [19] |

| PhIOAcBr (PIDA-AlBr₃) | Mild electrophilic conditions | Ortho/para selective | 4 (storage) | Excellent | [20] |

| N-Bromosuccinimide | Free radical mechanism | 2,6-dibromo (radical) | Room temperature | Good | [16] |

| N-Bromosuccinimide/Iron Sulfonate | Metal-assisted regioselective | Ortho-selective | 60-120 | 95 (o/p ratio) | [15] |

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution represents the classical mechanism for bromination of carbazole derivatives [18] [19]. The process involves the attack of an electrophilic bromine species on the electron-rich aromatic system, leading to the formation of a positively charged intermediate known as an arenium ion or sigma complex [13]. This intermediate subsequently loses a proton to restore aromaticity and yield the brominated product [18].

The mechanism proceeds through a two-step pathway where the rate-determining step involves the formation of the arenium ion [13]. The electrophilic bromine species is typically generated through the activation of molecular bromine by Lewis acid catalysts such as iron(III) bromide or aluminum bromide [18] [19]. The catalyst polarizes the bromine molecule, creating a more electrophilic bromine cation that can effectively attack the aromatic ring [19].

For carbazole substrates, the electron-donating nitrogen atom activates the aromatic rings toward electrophilic attack [13]. The regioselectivity of bromination is governed by the electronic distribution within the carbazole system and the stabilization of the resulting arenium ion intermediates [13]. The formation of the bromoarenium ion is energetically demanding due to the loss of aromatic stabilization, making this step rate-determining [13].

The use of N-bromosuccinimide in combination with concentrated sulfuric acid provides an effective system for electrophilic bromination of carbazole derivatives [16] [17]. Under these conditions, the reaction proceeds through the generation of a bromine cation from N-bromosuccinimide, which then attacks the most electron-rich positions of the carbazole ring system [16]. This methodology typically favors bromination at the 2,7-positions of the carbazole nucleus due to the electronic activation provided by the nitrogen heteroatom [17].

The reaction conditions for electrophilic bromination are generally mild, often proceeding at room temperature or slightly elevated temperatures [16]. The choice of solvent can significantly influence both the reaction rate and selectivity, with polar protic solvents often favoring electrophilic mechanisms [13]. The presence of additional substituents on the carbazole ring can dramatically alter the regioselectivity by introducing electronic and steric effects [14].

Regioselectivity Control in Carbazole Bromination

Achieving precise regioselectivity in carbazole bromination requires careful consideration of reaction conditions, brominating agents, and electronic effects [14] [15]. The carbazole ring system possesses multiple potential bromination sites, each with different electronic environments and steric accessibility [21]. The development of highly regioselective bromination methods has been a subject of intensive research due to the importance of precisely substituted carbazole derivatives [14].

The use of iron sulfonates as catalysts in combination with N-bromosuccinimide has demonstrated exceptional regioselectivity for ortho-selective bromination [15]. This system operates through a mechanism that involves hydrogen bonding interactions between the substrate and the metal catalyst, leading to preferential activation of specific positions [15]. The presence of the N-H group in carbazole substrates is crucial for achieving ortho-selectivity, as demonstrated by control experiments using N-methylcarbazole [15].

Advanced brominating reagents such as the PIDA-AlBr₃ system (phenyliodine diacetate with aluminum bromide) offer mild conditions and excellent regioselectivity [20]. This hypervalent iodine-based system generates the active brominating species PhIOAcBr in situ, which demonstrates remarkable stability and can be stored at 4°C for extended periods without loss of activity [20]. The system shows excellent selectivity for ortho and para positions relative to electron-donating groups [20].

Temperature control plays a crucial role in determining regioselectivity, with lower temperatures generally favoring kinetic control and higher selectivity [13]. At elevated temperatures, thermodynamic control may lead to the formation of multiple regioisomers due to increased molecular motion and energy availability [13]. The regioselective bromination at the lowest effective temperature has been shown to display high para/ortho selectivity, with only the para isomer formed under optimized conditions [13].

Mechanistic studies using kinetic isotope effect measurements have provided insights into the rate-determining steps of regioselective bromination [15]. Experiments with deuterated carbazole substrates revealed intermolecular kinetic isotope effect values of 1.0, indicating that carbon-hydrogen bond cleavage is not involved in the rate-determining step [15]. This finding supports a classical electrophilic aromatic substitution mechanism rather than a concerted metalation-deprotonation pathway [15].

Solid-Phase Synthesis and Purification Protocols

Solid-phase synthesis and purification methodologies have gained significant importance in carbazole chemistry due to their advantages in product isolation, purification efficiency, and environmental sustainability [22] [23]. These approaches offer simplified purification procedures through filtration of polymer matrices, reduced side reactions due to site isolation, and the ability to use excess reagents to drive reactions to completion [22].

| Method | Support/Solvent | Purity Achieved (%) | Scale | Advantages | Reference |

|---|---|---|---|---|---|

| Solvent Crystallization | Xylene/Chlorobenzene | >95 (anthracene), >96 (carbazole) | Multi-kilogram | Cost-effective, recyclable solvents | [24] [25] [26] |

| Forced Circulation Cooling | Tetrachloroethylene | >99 | Laboratory | High purity products | [26] |

| Multi-solvent Extraction | DMF/Ethanol/Water | 95-97 | Industrial | Environmentally benign | [24] |

| Polymer-Supported Synthesis | Polymer beads | High | Laboratory to pilot | Easy separation, reusable | [22] [23] |

| Mechanochemical Synthesis | Stainless steel milling | Excellent | Gram scale | Solvent-free, rapid | [8] |

The development of solid-phase organic synthesis (SPOS) protocols for carbazole derivatives builds upon the pioneering work of Robert Bruce Merrifield in peptide synthesis [22] [23]. Modern solid-phase approaches extend beyond traditional polymer-bound reagents to include single-step organic synthesis using solid catalysts and reagents [22]. The methodology offers particular advantages for the synthesis and purification of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole due to the compound's relatively high molecular weight and aromatic character [1].

Solvent crystallization techniques represent one of the most practical approaches for large-scale purification of carbazole derivatives [24] [25] [26]. The method involves dissolving crude carbazole materials in appropriate solvents, followed by controlled crystallization to achieve high purity products [24]. For carbazole purification, xylene and chlorobenzene have proven to be particularly effective solvents, enabling the separation of carbazole derivatives with purities exceeding 96% [24] [26].

The multi-step purification protocol typically begins with dissolution of crude material in a primary solvent such as dimethylbenzene at elevated temperatures (80-120°C) [24]. Controlled cooling to ambient temperature promotes crystallization, allowing separation of purified material from impurities [24]. The process can be optimized through the use of multiple solvent systems, including dimethylformamide, ethanol, and water for sequential extraction and precipitation steps [24].

Forced circulation cooling represents an advanced crystallization technique that can achieve carbazole purities exceeding 99% [26]. This method employs controlled temperature gradients and circulation patterns to promote uniform crystal growth and minimize impurity incorporation [26]. The technique is particularly effective when using tetrachloroethylene as the crystallization solvent, although careful attention to environmental and safety considerations is required [26].

Mechanochemical synthesis approaches offer solvent-free alternatives for both synthesis and purification of carbazole derivatives [8]. High-temperature ball-milling techniques enable solid-state carbon-nitrogen cross-coupling reactions using palladium catalysts [8]. The method demonstrates particular advantages for coupling reactions involving poorly soluble substrates, such as large polyaromatic structures that are barely reactive under conventional solution-based conditions [8].

The mechanochemical protocol utilizes stainless steel milling jars and balls operated at frequencies of 30 Hz with temperature control provided by commercial heat guns [8]. Reaction times are typically short, ranging from minutes to hours, and the products can be isolated by simple filtration and washing procedures [8]. The methodology has been successfully demonstrated on gram scales and offers excellent yields for challenging coupling partners [8].

Polymer-supported synthesis protocols leverage the advantages of heterogeneous catalysis for carbazole synthesis [27] [22]. Carbazole-functionalized mesoporous organic polymers have been developed as supports for palladium nanoparticles, creating efficient heterogeneous catalysts for cross-coupling reactions [27]. These systems demonstrate excellent catalytic activity and can be recycled multiple times without significant loss of performance [27].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant